(4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 2-(dimethylamino)-5-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro and carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3-chlorophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3-fluorophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione
Uniqueness
(4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4/c1-21(2)16-7-6-14(23(26)27)8-11(16)9-15-17(24)20-22(18(15)25)13-5-3-4-12(19)10-13/h3-10H,1-2H3,(H,20,24)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTELANFYHTWKJL-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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